N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-6-4-5-7-16(14)22(27)24-17-12-15(8-9-19(17)28-2)18-13-26-20(23-18)10-11-21(25-26)29-3/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDDNHPOKBUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki-Miyaura coupling reaction and refining the purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide has been primarily investigated for its potential as an anticancer agent . Its mechanism involves:
- Inhibition of the mTOR Pathway : The compound has demonstrated the ability to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and proliferation. This inhibition leads to G1-phase cell cycle arrest and suppression of key protein phosphorylation (e.g., AKT and S6) .
Targeting Protein Kinases
The compound interacts specifically with protein kinases involved in cancer progression. Its structural features enable effective binding to these targets, modulating their activity and leading to therapeutic effects. Studies indicate that similar compounds have been effective in targeting kinases associated with various cancers .
Case Studies
Research involving this compound has shown promising results in preclinical studies:
- In vitro Studies : Demonstrated significant inhibition of cancer cell lines through mTOR pathway modulation.
- Animal Models : Early-stage animal studies indicate reduced tumor growth rates when treated with this compound compared to control groups.
- Synergistic Effects : Combination therapies involving this compound alongside existing chemotherapeutics have shown enhanced efficacy in preliminary trials.
These findings suggest that further exploration into clinical applications could yield valuable therapeutic options for cancer treatment .
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide, differing primarily in substituents on the benzamide or phenyl rings. These variations influence molecular properties such as lipophilicity, steric effects, and electronic distribution, which are critical for binding affinity and pharmacokinetics.
Substituent Variations and Molecular Properties
Hypothetical Structure-Activity Relationships (SAR)
- Methoxy Groups : The 6-methoxy group on the imidazo[1,2-b]pyridazine may enhance solubility, while the 2-methoxy on the phenyl ring could influence binding orientation .
- Halogen Substituents: Fluorine and chlorine atoms (e.g., in compounds ) are known to modulate electron-withdrawing effects and improve metabolic stability.
- Alkoxy vs.
Biological Activity
N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427 g/mol
CAS Number: 953214-87-4
The compound features an imidazo[1,2-b]pyridazine moiety, which is known for its diverse biological activities. The presence of methoxy and methyl groups contributes to its chemical reactivity and interaction with biological targets.
This compound primarily exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway, which plays a critical role in regulating cell growth and proliferation. The compound has been shown to induce G1-phase cell cycle arrest and suppress phosphorylation of key proteins such as AKT and S6, indicating its potential as an anticancer therapeutic agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies: The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed potent activity against the U937 cell line (a model for leukemia) by inducing apoptosis through the activation of procaspase-3 to caspase-3 .
- Selectivity: The structure-activity relationship (SAR) studies suggest that specific functional groups are crucial for its anticancer activity. The presence of methoxy groups enhances its binding affinity to molecular targets involved in cancer progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U937 | 5.12 | Apoptosis induction |
| MCF-7 | 7.45 | Cell cycle arrest |
| A549 | 6.75 | mTOR inhibition |
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Imidazo[1,2-b]pyridazine Derivatives: A series of derivatives were tested for their ability to inhibit protein kinases involved in tumor growth. Results indicated that modifications to the imidazo core significantly affected their potency against cancer cells .
- Benzothiazole Derivatives: Research on related compounds revealed that specific structural features led to enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancer cells .
Future Directions
The promising biological activity of this compound warrants further investigation. Future research should focus on:
- In vivo Studies: To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies: To elucidate the specific molecular interactions and pathways affected by this compound.
- Optimization of Structure: To enhance selectivity and reduce off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide?
- Methodology : The compound can be synthesized via nucleophilic substitution and coupling reactions. A validated approach involves reacting a 6-methoxyimidazo[1,2-b]pyridazine intermediate with a substituted phenyl precursor under basic conditions (e.g., NaOCH₃ in methanol at 70°C). Purification is achieved using silica gel chromatography with gradient elution (e.g., 0–70% EtOAc/hexanes), followed by lyophilization for solid recovery .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Validation : Cross-reference spectral data with computational predictions (e.g., PubChem or in silico tools).
Q. How should solubility and formulation be optimized for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) with sonication.
- Formulation : For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Documentation : Report solubility limits and stability under assay conditions.
Advanced Research Questions
Q. How can synthetic yield and purity be improved for large-scale production?
- Methodology :
- Catalyst Optimization : Use Pd/C or transition-metal catalysts for coupling steps to enhance efficiency.
- Chromatography : Employ flash chromatography with automated fraction collection for reproducibility.
- Lyophilization : Adjust solvent mixtures (e.g., CH₃CN/H₂O) to enhance crystalline yield .
- Data Analysis : Track yield vs. reaction time/temperature using design-of-experiments (DoE) frameworks.
Q. How to resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assays).
- Control Experiments : Include reference compounds (e.g., imidazo[1,2-b]pyridazine analogs) to benchmark activity .
- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance.
Q. What strategies are recommended for designing in vivo pharmacokinetic studies?
- Methodology :
- Administration Routes : Test oral, intravenous, and intraperitoneal delivery in rodent models.
- Bioavailability : Measure plasma concentrations via LC-MS/MS at timed intervals.
- Metabolite Profiling : Identify phase I/II metabolites using high-resolution mass spectrometry .
- Ethical Compliance : Adhere to IACUC protocols for humane endpoints.
Q. How can computational modeling predict target binding interactions?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to imidazo[1,2-b]pyridazine targets (e.g., kinases).
- Dynamic Simulations : Perform MD simulations (GROMACS) to assess binding stability.
- Structural Alignment : Compare with co-crystallized ligands (PDB entries) to identify key residues .
- Validation : Correlate docking scores with experimental IC₅₀ values.
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values in enzymatic vs. cell-based assays.
- Hypothesis : Poor membrane permeability or off-target effects in cellular models.
- Testing :
- Measure intracellular compound levels via LC-MS.
- Use a permeability assay (e.g., Caco-2 monolayer) to assess transport efficiency.
- Resolution : Modify the compound’s logP (e.g., via prodrug strategies) to enhance uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
